(Z)-ethyl 2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Description
(Z)-ethyl 2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C19H14ClFO5 and its molecular weight is 376.76. The purity is usually 95%.
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Biological Activity
(Z)-ethyl 2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, a compound characterized by its complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C20H16ClFO5, with a molecular weight of 390.79 g/mol. The compound features a benzofuran moiety linked to an ethyl acetate group through an ether bond, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzofuran compounds can exhibit significant antimicrobial properties. The presence of the chloro and fluorine substituents may enhance this activity by altering the electronic properties of the molecule .
- Anticancer Potential : Compounds with similar structural features have been investigated for their anticancer effects. For instance, studies have shown that benzofuran derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or pathways involved in inflammation .
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways related to inflammation or cancer progression.
- Receptor Binding : It may also interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
Antimicrobial Activity
A study conducted on various benzofuran derivatives highlighted that compounds containing halogen substituents exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to determine effectiveness .
Anticancer Activity
Research published in the Journal of Medicinal Chemistry explored a series of benzofuran derivatives similar to this compound. These derivatives showed promising results in inhibiting the proliferation of human cancer cell lines, particularly breast and lung cancers. Mechanistic studies indicated that these compounds induced G1 phase cell cycle arrest and promoted apoptosis via caspase activation .
Anti-inflammatory Mechanism
In vitro studies demonstrated that certain benzofuran derivatives could significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic application for inflammatory diseases .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
ethyl 2-[[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFO5/c1-2-24-18(22)10-25-11-6-7-12-16(8-11)26-17(19(12)23)9-13-14(20)4-3-5-15(13)21/h3-9H,2,10H2,1H3/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUWUEJDAKYFGY-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC=C3Cl)F)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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